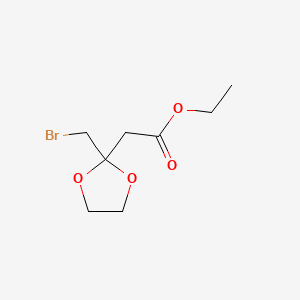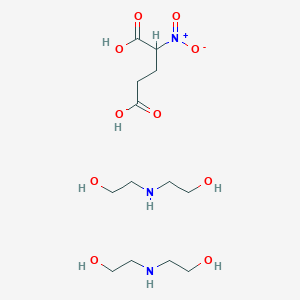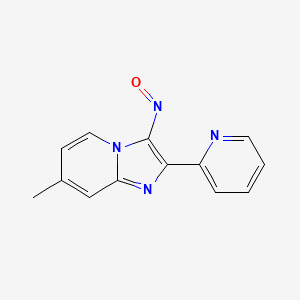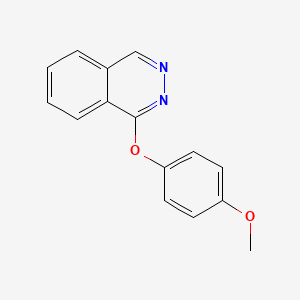
Phthalazine, 1-(4-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenyl)phthalazine is a chemical compound belonging to the phthalazine family, characterized by a phthalazine ring substituted with a 4-methoxyphenyl group. Phthalazines are known for their diverse biological activities and pharmacological properties, making them significant in medicinal chemistry .
Méthodes De Préparation
The synthesis of 1-(4-Methoxyphenyl)phthalazine typically involves the cyclization of 2-(4-methoxybenzoyl)benzoic acid with hydrazine hydrate. This reaction forms the phthalazine ring structure with the 4-methoxyphenyl group attached . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(4-Methoxyphenyl)phthalazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base like sodium ethoxide.
Major products formed from these reactions include various substituted phthalazine derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
1-(4-Methoxyphenyl)phthalazine has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other phthalazine derivatives with potential biological activities.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(4-Methoxyphenyl)phthalazine involves its interaction with specific molecular targets and pathways. For instance, its anti-proliferative activity is attributed to its ability to inhibit certain enzymes or receptors involved in cell growth and division . The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparaison Avec Des Composés Similaires
1-(4-Methoxyphenyl)phthalazine can be compared with other phthalazine derivatives, such as:
1-(4-Chlorophenyl)phthalazine: Known for its antimicrobial properties.
1-(4-Nitrophenyl)phthalazine: Studied for its potential as an anti-inflammatory agent.
The uniqueness of 1-(4-Methoxyphenyl)phthalazine lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
149365-39-9 |
|---|---|
Formule moléculaire |
C15H12N2O2 |
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
1-(4-methoxyphenoxy)phthalazine |
InChI |
InChI=1S/C15H12N2O2/c1-18-12-6-8-13(9-7-12)19-15-14-5-3-2-4-11(14)10-16-17-15/h2-10H,1H3 |
Clé InChI |
KSJGWCHEBUIOMI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OC2=NN=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


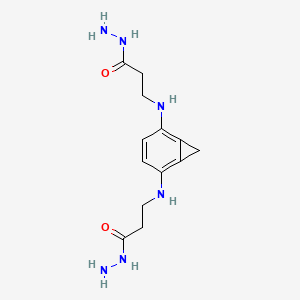

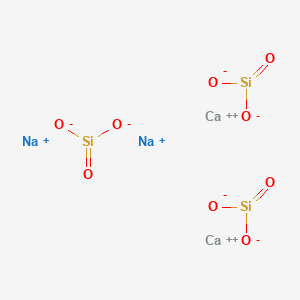

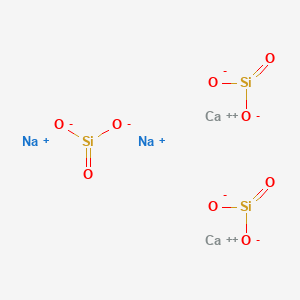
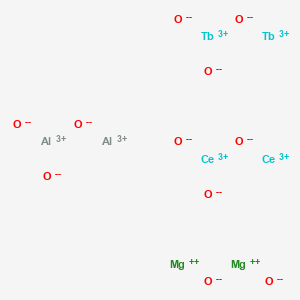
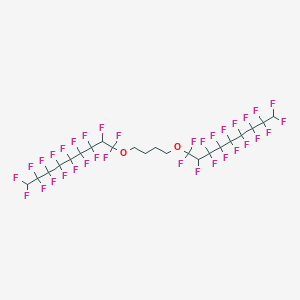

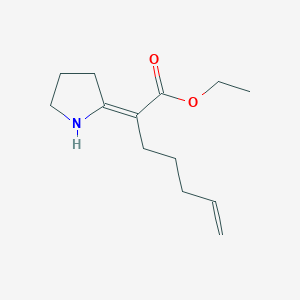
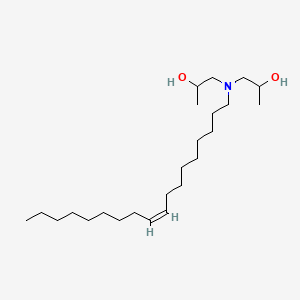
![6-O-[(3R)-hexan-3-yl] 1-O-[(3R)-3-methylpentyl] hexanedioate](/img/structure/B12669677.png)
